molecular formula C8H14O B1212229 trans-2-Octenal CAS No. 2363-89-5

trans-2-Octenal

Cat. No.: B1212229
CAS No.: 2363-89-5
M. Wt: 126.2 g/mol
InChI Key: LVBXEMGDVWVTGY-UHFFFAOYSA-N
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Description

trans-2-Octenal, also known as (E)-trans-2-Octenal, is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated aldehyde. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of fatty, green, and herbaceous notes .

Scientific Research Applications

trans-2-Octenal has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

2-Octenal primarily targets the cell membrane of certain organisms . It has been found to exhibit antifungal properties against organisms like Penicillium italicum, a fungus that causes postharvest diseases in citrus fruits .

Mode of Action

The interaction of 2-Octenal with its targets results in significant changes in the target organisms. For instance, in P. italicum, 2-Octenal causes the mycelia to become anomalously twisted and shrunken . It also interacts with the aldehyde moiety of octanal . Hydrophobic residues form Van der Waals contacts with the hydrocarbon portion of octanal .

Biochemical Pathways

2-Octenal is involved in several biochemical pathways. It is synthesized from oleic acid and linoleic acid by the action of LOX enzymes . It is also involved in the JA/ET defense pathway in plants . Exposure to 2-Octenal enhances the resistance of plants to certain pathogens and triggers the immune system with upregulation of pathogenesis-related genes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Octenal is currently limited. It is known that 2-octenal is a volatile compound, suggesting that it can be readily absorbed and distributed in organisms and the environment .

Result of Action

The action of 2-Octenal results in molecular and cellular effects. In the case of P. italicum, the antifungal action of 2-Octenal leads to damage to the function of mitochondria . In plants, 2-Octenal triggers immune responses, leading to enhanced resistance to certain pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Octenal. For instance, in the case of plants, the release of 2-Octenal and its effectiveness as a defense mechanism can be influenced by environmental stressors

Biochemical Analysis

Biochemical Properties

2-Octenal plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It is a product of the oxidation of unsaturated fatty acids and can interact with various biomolecules. Enzymes such as lipoxygenases and cytochrome P450 are involved in the formation of 2-Octenal. This compound can form adducts with proteins and nucleic acids, leading to modifications that affect their function .

Cellular Effects

2-Octenal has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2-Octenal has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses .

Molecular Mechanism

At the molecular level, 2-Octenal exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing mutations and affecting gene expression. Additionally, 2-Octenal can modulate the activity of transcription factors, influencing the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Octenal can change over time. This compound is relatively stable under certain conditions but can degrade into other products upon prolonged exposure to light and air. Studies have shown that the formation of 2-Octenal increases with time in stored samples, and its long-term effects on cellular function can include sustained oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 2-Octenal vary with different dosages in animal models. At low doses, it may have minimal impact, but higher doses can lead to significant toxic effects. Studies have reported that high doses of 2-Octenal can cause liver and kidney damage, as well as adverse effects on the cardiovascular system. Threshold effects have been observed, where certain concentrations of 2-Octenal are required to elicit specific biological responses .

Metabolic Pathways

2-Octenal is involved in several metabolic pathways, including those related to lipid metabolism. It can be metabolized by enzymes such as aldehyde dehydrogenases and alcohol dehydrogenases, leading to the formation of other metabolites. These metabolic processes can affect the levels of 2-Octenal and its impact on cellular function. Additionally, 2-Octenal can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2-Octenal is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins. The localization and accumulation of 2-Octenal can affect its activity and function. For example, its interaction with lipid membranes can influence membrane fluidity and permeability .

Subcellular Localization

The subcellular localization of 2-Octenal can impact its activity and function. This compound can be found in different cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2-Octenal to specific organelles, where it can exert its effects on cellular processes. For instance, its presence in mitochondria can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-2-Octenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal (butyraldehyde) in the presence of a base catalyst. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, 2-octenal is produced through similar aldol condensation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

trans-2-Octenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

trans-2-Octenal can be compared with other similar compounds, such as:

    2-Nonenal: Another unsaturated aldehyde with a similar structure but with one additional carbon atom. It has a more intense odor and is used in similar applications.

    2-Decenal: A longer-chain unsaturated aldehyde with a similar structure. It is also used in the flavor and fragrance industry but has a different odor profile.

    2-Hexenal: A shorter-chain unsaturated aldehyde with a similar structure.

This compound is unique due to its specific odor profile and its role in plant defense mechanisms, which distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-oct-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBXEMGDVWVTGY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858789
Record name (E)-2-Octenal
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma
Record name trans-2-Octenal
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol)
Record name 2-Octenal
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Density

0.835-0.845
Record name 2-Octenal
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Vapor Pressure

0.59 [mmHg]
Record name trans-2-Octenal
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CAS No.

2548-87-0, 2363-89-5, 25447-69-2
Record name (E)-2-Octenal
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Record name 2-Octenal, (2E)-
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Record name 2-Octenal, (2E)-
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Record name (E)-oct-2-enal
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Record name 2-OCTENAL, (2E)-
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Synthesis routes and methods

Procedure details

The above vinyl ether was dissolved in benzene (100 ml.) and the solution was refluxed for 120 hours under Argon. The solvent was removed at reduced pressure to give a yellow oil (~ 1.289 g.). This was chromatographed on 25 g. of silica gel and elution with 1:9 parts by volume of ether:petroleum ether (b.p. 30°-60°) gave 792 mg. of material. This was further purified by Kugelrohr distillation at 36°/0.5 mmHg to yield 3(S),7-dimethyl-4trans)octenal as a colorless oil, [α] D25 + 30.18° (c= 3.572, CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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